Thaxtomin B
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Overview
Description
Thaxtomin B is a natural product found in Streptomyces ipomoeae and Streptomyces with data available.
Scientific Research Applications
Biosynthesis and Enzymatic Activity : Thaxtomin B is a product of non-ribosomal peptide synthetase modules, TxtA and TxtB, which are involved in its biosynthetic pathway. This pathway includes the unique substrate 4-nitrotryptophan, which plays a crucial role in thaxtomin biosynthesis (Johnson et al., 2009).
Impact on Plant Cell Wall and Growth : Research demonstrates that this compound affects the density of cellulose synthase complexes, alters the expression of cell wall genes, and influences the composition of cell walls in plants. This results in changes to cellulose, pectin, and hemicellulose levels, leading to ectopic lignification and impacting plant growth (Bischoff et al., 2009).
Herbicidal Properties : this compound displays potent herbicidal activity, making it an active ingredient in bioherbicides. Its effects are comparable to known cellulose biosynthetic inhibitors and it's particularly effective against certain weeds. However, it lacks the systemic toxicity necessary for broad-spectrum weed control (King et al., 2001).
Induction of Programmed Cell Death : this compound can trigger programmed cell death in Arabidopsis thaliana, a process that is genetically controlled and involves DNA fragmentation. It resembles apoptosis and is different from the typical hypersensitive response observed in plant-pathogen interactions (Duval et al., 2005).
Synthesis and Analogues : Efforts have been made to synthesize this compound and its analogues, with studies exploring the structure-activity relationship and herbicidal activities. These efforts aim to develop effective compounds with herbicidal properties, which can be used in agriculture (Zhang et al., 2015).
Biotechnological Production and Applications : High-yield production of thaxtomins, including this compound, has been achieved in nonpathogenic Streptomyces strains. This advancement is significant for agricultural applications, particularly for the development of bioherbicides (Jiang et al., 2018).
Properties
CAS No. |
122380-19-2 |
---|---|
Molecular Formula |
C22H22N4O5 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(3R,6S)-3-benzyl-3-hydroxy-1,4-dimethyl-6-[(4-nitro-1H-indol-3-yl)methyl]piperazine-2,5-dione |
InChI |
InChI=1S/C22H22N4O5/c1-24-18(11-15-13-23-16-9-6-10-17(19(15)16)26(30)31)20(27)25(2)22(29,21(24)28)12-14-7-4-3-5-8-14/h3-10,13,18,23,29H,11-12H2,1-2H3/t18-,22+/m0/s1 |
InChI Key |
PCCPGPMTZJOQFC-PGRDOPGGSA-N |
Isomeric SMILES |
CN1[C@H](C(=O)N([C@](C1=O)(CC2=CC=CC=C2)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] |
SMILES |
CN1C(C(=O)N(C(C1=O)(CC2=CC=CC=C2)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CN1C(C(=O)N(C(C1=O)(CC2=CC=CC=C2)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] |
Synonyms |
thaxtomin B thaxtomine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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